Pauciflorol F

Beschreibung

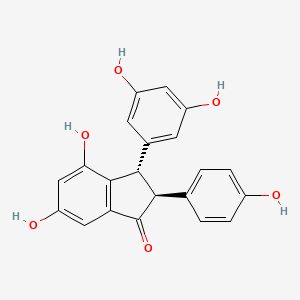

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H16O6 |

|---|---|

Molekulargewicht |

364.3 g/mol |

IUPAC-Name |

(2S,3S)-3-(3,5-dihydroxyphenyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C21H16O6/c22-12-3-1-10(2-4-12)19-18(11-5-13(23)7-14(24)6-11)20-16(21(19)27)8-15(25)9-17(20)26/h1-9,18-19,22-26H/t18-,19-/m1/s1 |

InChI-Schlüssel |

BADTYSQKXNDGFG-RTBURBONSA-N |

Isomerische SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C2=O)C=C(C=C3O)O)C4=CC(=CC(=C4)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2C(C3=C(C2=O)C=C(C=C3O)O)C4=CC(=CC(=C4)O)O)O |

Synonyme |

pauciflorol F |

Herkunft des Produkts |

United States |

Isolation and Dereplication Methodologies

Natural Source Identification and Botanical Origin

Pauciflorol F is notably isolated from the stem bark of Vatica pauciflora Korth. uni.luresearchgate.net. Vatica pauciflora is a plant species belonging to the Dipterocarpaceae family, which is known to be a rich source of resveratrol (B1683913) oligomers uni.luuni.lu. Pauciflorol F is described as an indanone derivative and is classified as a stilbene (B7821643) oligomer found in this plant source uni.luresearchgate.netnih.gov. Studies investigating the chemical constituents of Vatica pauciflora have led to the discovery of Pauciflorol F alongside other related compounds, such as the resveratrol heptamer pauciflorol D and the resveratrol dimer pauciflorol E uni.luresearchgate.netnih.gov.

Extraction and Chromatographic Purification Techniques

The isolation of Pauciflorol F from the stem bark of Vatica pauciflora typically involves extraction followed by various chromatographic purification techniques. One study mentions the investigation of an acetone (B3395972) extract of the stem bark of Vatica pauciflora Korth., from which Pauciflorol F was obtained uni.lu.

While specific detailed protocols for the extraction and purification of Pauciflorol F in all studies are not extensively detailed in the search results, general methodologies for isolating compounds from Vatica pauciflora and similar plant materials involve solvent extraction. Subsequent purification commonly employs chromatographic methods. For instance, research on Vatica pauciflora wood extract has utilized semi-purification techniques such as vacuum liquid chromatography (VLC) and further purification through high performance liquid chromatography (HPLC) to obtain pure compounds wikipedia.org. Another study on the ethanol (B145695) extract of Vatica pauciflora stem bark mentions partitioning and column chromatography on silica (B1680970) gel for the isolation of bioactive compounds . Repeated column chromatography is a standard technique in the isolation of natural products from complex plant extracts uni.lu.

Following the isolation and purification steps, the structural elucidation of Pauciflorol F is crucial for its identification and characterization. Spectroscopic techniques play a vital role in this dereplication process. The structure of Pauciflorol F has been elucidated through comprehensive spectroscopic data interpretation, with a strong reliance on Nuclear Magnetic Resonance (NMR) experiments, particularly HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) uni.luresearchgate.netnih.gov. Two-dimensional (2D) NMR techniques such as 1H-1H COSY, 13C-1H COSY, and HMBC were instrumental in determining the planar structure, revealing its indanone skeleton uni.lu. NOESY data was specifically used to establish the stereochemistry, such as determining the trans orientation of two methine protons (H-7a and H-8a) uni.lu.

Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis Techniques

Spectroscopic methods play a crucial role in the initial determination of the connectivity and functional groups present in Pauciflorol F.

Nuclear Magnetic Resonance (NMR) Spectroscopy (HMBC, NOESY)

NMR spectroscopy, particularly 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), has been instrumental in elucidating the structure of Pauciflorol F. HMBC experiments provide information about correlations between protons and carbons separated by two or three bonds, which helps in piecing together the carbon skeleton and identifying the positions of substituents. NOESY experiments reveal spatial proximity between protons, aiding in the determination of relative stereochemistry and conformation. The structures of stilbene (B7821643) oligomers, including an indanone derivative identified as pauciflorol F, have been elucidated using spectroscopic data interpretation, especially HMBC and NOESY NMR experiments. capes.gov.br

While specific detailed NMR data tables for Pauciflorol F were not extensively provided in the search results, the literature indicates that analysis of its ¹H and ¹³C NMR spectra, along with 2D NMR data such as HMBC and NOESY, was fundamental to its initial structural assignment. For example, studies on related resveratrol (B1683913) oligomers highlight the importance of 2D NMR experiments for structure elucidation. researchgate.net

Other Spectroscopic Methods in Compound Characterization

Beyond NMR, other spectroscopic techniques contribute to the comprehensive characterization of Pauciflorol F. These methods provide complementary information about the compound's properties. Mass spectrometry (MS) is used to determine the molecular weight and formula, while UV-Vis and Infrared (IR) spectroscopy can provide insights into the presence of chromophores and functional groups. The structural elucidation of natural products like resveratrol oligomers has been accomplished using a combination of mass spectrometry (MS) with UV-vis, infrared (IR), and NMR spectroscopy. nih.gov

X-ray Crystallography for Absolute Stereochemistry Confirmation

While spectroscopic methods can establish relative stereochemistry, X-ray crystallography is a powerful technique for unambiguously determining the absolute stereochemistry of a molecule. For Pauciflorol F, X-ray crystallography has been employed to confirm its absolute configuration. The absolute stereochemistry of pauciflorol F and its biosynthetic precursors has been unambiguously confirmed using X-ray crystallography. researchgate.netsemanticscholar.orgdatapdf.comnih.govacs.orgacs.orgacs.org This technique provides a three-dimensional structure of the molecule in the crystalline state, allowing for the direct visualization of the arrangement of atoms and the assignment of stereocenters.

Revisions and Confirmations of Proposed Structures

The process of structural elucidation can sometimes involve initial assignments that are later refined or revised based on further experimental data or synthetic efforts. In the case of Pauciflorol F, there have been instances of structural revisions concerning intermediates encountered during its synthesis. A reported approach involving a Pd-catalyzed Larock annulation resulted in the structural revision of an intermediate en route to pauciflorol F. acs.orgnih.govnih.gov This highlights the iterative nature of structural determination and the importance of independent verification through synthesis and further analysis. Discrepancies in previously established structural assignments of compounds related to Pauciflorol F have been exposed through careful inspection of the literature describing total syntheses. nih.gov Specifically, comparisons of ¹H NMR data for permethylated pauciflorol F and a related analog revealed inconsistencies, suggesting a revised structural assignment for one of the intermediates. nih.gov

Despite these revisions concerning intermediates, the absolute stereochemistry of Pauciflorol F itself has been confirmed through X-ray crystallography, providing a rigorous assignment. datapdf.comacs.orgacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Pauciflorol F | Not readily available in search results focused on structure. PubChem search for "Pauciflorol F" did not return a specific entry for this compound, but rather for Pauciflorol B (CID 21674271). Further specific search is needed for Pauciflorol F. |

| Resveratrol | 445151 |

| Quadrangularin A | 159896 |

| Pallidol | 102296 |

| ε-Viniferin | 108086 |

| α-Viniferin | 118606 |

| Hopeaphenol | 180341 |

Interactive Data Tables

While detailed quantitative spectroscopic data (e.g., full NMR peak lists with chemical shifts, multiplicities, and coupling constants) for Pauciflorol F were not consistently present across the search results in a format suitable for direct extraction into interactive tables, the text describes the types of data obtained (e.g., HMBC correlations, NOESY correlations) that were used for structural elucidation. Creating truly "interactive" tables with the available summarized data is not feasible. However, the principles of the spectroscopic techniques used are described, and any specific numerical data mentioned (like chemical shifts if they were provided in detail) would typically be presented in a tabular format in scientific publications.

For illustrative purposes, a conceptual table showing the type of NMR data used is shown below.

| Spectroscopic Technique | Information Provided | Application in Pauciflorol F Elucidation |

| ¹H NMR | Proton chemical shifts, multiplicities, coupling constants | Identification of proton environments and their coupling relationships. |

| ¹³C NMR | Carbon chemical shifts | Identification of carbon environments. |

| HMBC | Correlations between protons and carbons (2-3 bonds) | Connecting different parts of the molecule, identifying quaternary carbons. |

| NOESY | Spatial correlations between protons | Determining relative stereochemistry and conformation. |

This table summarizes the application of these techniques as described in the search results for the structural elucidation of compounds like Pauciflorol F.

Total Synthesis and Advanced Synthetic Methodologies

Overview of Synthetic Strategies for Pauciflorol F and Related Indanones

Synthetic approaches to Pauciflorol F and the broader class of indanones often involve the formation of the five-membered ring through various cyclization reactions. Common strategies include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and a range of transition-metal-catalyzed ring-closing reactions. d-nb.infonih.gov Pauciflorol F, specifically, has been synthesized through routes employing palladium-catalyzed reactions and Nazarov cyclization strategies. researchgate.netnih.govnih.gov The synthesis of indanones can also be achieved through the one-pot reaction of α,β-unsaturated carboxylic acids with benzene (B151609) derivatives using polyphosphoric acid (PPA). d-nb.info

Key Synthetic Approaches and Their Development

The synthesis of the indanone core of Pauciflorol F has benefited significantly from the development of key catalytic methods.

Palladium-Catalyzed Cyclization and Annulation Reactions (Larock Annulation, Heck Cyclization)

Palladium catalysis plays a crucial role in the synthesis of indanones through various cyclization and annulation reactions. The Larock annulation, a palladium-catalyzed coupling of ortho-halogenated benzaldehydes or related derivatives with alkynes, has been successfully applied to the synthesis of indenones, which can serve as precursors to indanones like Pauciflorol F. nih.govbohrium.comrsc.orgacs.org This method typically involves oxidative addition of the aryl halide to Pd(0), followed by alkyne insertion and intramolecular cyclization. wikipedia.org

Heck cyclization, another powerful palladium-catalyzed reaction, has also been utilized in indanone synthesis. nih.govacs.orgliv.ac.uk This approach involves the intramolecular coupling of an aryl halide or triflate with an olefin. A palladium-catalyzed 5-endo Heck cyclization strategy was employed in the first total synthesis of Pauciflorol F. nih.gov Tandem phosphine-palladium catalysis involving Michael addition followed by Heck cyclization has also been developed for the efficient synthesis of functionalized indanones. nih.gov Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl derivatives has proven effective for preparing indanones. organic-chemistry.orgacs.orgorganic-chemistry.org This mechanism involves CO insertion into an acylpalladium intermediate, followed by acylpalladation of a carbon-carbon double bond. acs.orgorganic-chemistry.org

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis in Indenone Synthesis

Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has emerged as a powerful tool for the synthesis of highly functionalized aromatic compounds, including indenones. nih.govresearchgate.netscispace.combohrium.com This method allows for the simultaneous functionalization of both the ortho and ipso positions of aryl halides through a sequence involving C-H activation. researchgate.netscispace.combohrium.com A concise synthesis of Pauciflorol F has been achieved using a Pd/NBE-catalyzed annulation between aryl iodides and unsaturated carboxylic acid anhydrides. nih.govscispace.com This approach offers advantages in regioselectivity compared to some previous methods. nih.govscispace.com

Enantioselective Synthesis Utilizing Chiral Catalysis (e.g., Oxazolidinone Controlled Nazarov Reaction)

Enantioselective synthesis is crucial for obtaining Pauciflorol F in a single stereoisomer, as natural products often exhibit specific biological activity depending on their absolute configuration. Chiral catalysis has been applied to achieve asymmetric induction in the synthesis of indanones. organic-chemistry.org An efficient, formal enantioselective synthesis of both (+)- and (-)-Pauciflorol F has been accomplished using an oxazolidinone-controlled torquoselective Nazarov reaction. nih.govacs.orgdatapdf.com This approach allows for the rigorous assignment of the absolute stereochemistry of Pauciflorol F through X-ray crystallography. nih.govacs.orgdatapdf.com Other enantioselective methods for indanone synthesis include nickel-catalyzed reductive cyclization of enones and rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org

Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic strategies have been employed in the synthesis of Pauciflorol F and related compounds. A convergent synthesis involves the coupling of complex molecular fragments late in the synthetic route, which can be efficient for assembling complex structures. nih.govsarponggroup.com A palladium-catalyzed cascade reaction utilizing a Larock annulation is an example of a convergent approach to Pauciflorol F. nih.gov Divergent synthesis, on the other hand, starts from a common precursor and branches out to produce a variety of related compounds. While the search results primarily highlight convergent routes for Pauciflorol F itself, divergent strategies are valuable for generating libraries of indanone analogues for structure-activity relationship studies. nih.gov

Strategic Challenges and Solutions in Total Synthesis

The total synthesis of Pauciflorol F and highly substituted indanones presents several strategic challenges. One significant challenge is the construction of the highly congested indanone core with precise control over regioselectivity and stereoselectivity. nih.govnih.gov For instance, regiocontrol in the Larock annulation to form indenones can be challenging, sometimes leading to mixtures of regioisomers. nih.gov

Solutions to these challenges involve the careful selection of catalysts, ligands, and reaction conditions. The development of specific catalytic systems, such as the Pd/NBE cooperative catalysis, has addressed regioselectivity issues in indenone synthesis from simple aryl iodides. nih.govscispace.com Enantioselective catalysis, such as the oxazolidinone-controlled Nazarov reaction, provides a means to control the absolute stereochemistry. nih.govacs.orgdatapdf.com Additionally, the development of tandem reactions and one-pot processes can improve synthetic efficiency and reduce the number of steps required. nih.govacs.orgliv.ac.uk Addressing the reactivity of sensitive functional groups and intermediates, as seen in the challenging oxidation of benzyl (B1604629) propargyl alcohols, also requires the development of specific methodologies. udel.edu

Regioselectivity and Stereoselectivity Control in Complex Molecular Architectures

Achieving precise regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like Pauciflorol F, which possesses multiple chiral centers and potential sites for reaction. Several synthetic strategies have focused on controlling these aspects.

One approach involves highly stereoselective palladium-catalyzed α-arylation reactions of 3-aryl-1-indanones with aryl bromides. The use of specific bases, such as sodium tert-butoxide, has been found to be crucial for elevating both the efficiency and stereoselectivity of these reactions, leading to an efficient route for the asymmetric synthesis of (+)-pauciflorol F. researchgate.net

Another method that has demonstrated control over stereochemistry is an oxazolidinone-controlled torquoselective Nazarov reaction, which was applied in an efficient formal enantioselective synthesis of both (+)- and (-)-pauciflorol F. acs.org The absolute stereochemistry of Pauciflorol F synthesized through this method was confirmed using X-ray crystallography. acs.org

Palladium/norbornene (Pd/NBE) cooperative catalysis has also been employed in the synthesis of indenone-based natural products, including Pauciflorol F. researchgate.netnih.gov This method allows for the use of simple aryl iodides as substrates, providing complete control of the regioselectivity in the annulation process that forms the indenone core. researchgate.netnih.gov While a prior synthesis of a key indenone intermediate via an alkyne insertion strategy yielded a mixture of regioisomers, the Pd/NBE-catalyzed annulation provided the desired indenone with complete regiocontrol. nih.gov

Biosynthetic Investigations and Putative Pathways

Proposed Biogenetic Relationship with Resveratrol (B1683913) and its Oligomers

Pauciflorol F is considered a resveratrol-derived compound, believed to arise from the dimerization and further modification of resveratrol units. tandfonline.comacs.orgnih.gov Resveratrol oligomerization typically involves the coupling of oxidatively generated phenoxyl radicals of resveratrol. nih.govacs.org This process can occur through different regioisomeric modes, including 8–10′, 8–8′, and 3–8′ couplings, leading to a diverse array of resveratrol dimers, trimers, and higher oligomers. nih.govacs.org

Specifically, pauciflorol F is thought to be derived from 8–10′ coupled resveratrol dimers. One proposed pathway suggests that oxidative cleavage of the olefin in ampelopsin D, an indane isomer formed from an 8–10′ dimer intermediate (such as ε-viniferin), results in the formation of pauciflorol F. nih.govacs.org ε-Viniferin, an 8–10′ dimer, appears to play a central role in the biosynthesis of this class of resveratrol oligomers. nih.govacs.org

Mechanistic Postulations for Dimerization and Cyclization Processes

The dimerization of resveratrol is proposed to initiate through the coupling of phenoxyl radicals generated by oxidation. nih.govacs.org This oxidative coupling can lead to various intermediates, including para-quinone methides. nih.govacs.org These reactive intermediates then undergo intramolecular cyclization reactions to form the diverse structures observed in resveratrol oligomers. nih.govacs.org

In the proposed biosynthesis of 8–10′ dimers like ε-viniferin and ampelopsin D, a hypothetical para-quinone methide intermediate can follow divergent cyclization pathways. nih.govacs.org An oxa-conjugate addition can lead to the dihydrobenzofuran motif found in ε-viniferin, while a vinylogous Friedel–Crafts reaction can generate another para-quinone methide intermediate. nih.govacs.org This latter intermediate can then undergo further intramolecular cyclization or tautomerization to yield structures like ampelopsin F and ampelopsin D. nih.govacs.org Pauciflorol F is then suggested to arise from the oxidative cleavage of ampelopsin D. nih.govacs.org

Synthetic efforts towards pauciflorol F have explored various cyclization strategies, including palladium-catalyzed intramolecular Heck cyclization and Larock annulation, providing insights into potential chemical transformations relevant to its formation. acs.orgnih.govacs.org

Biological Activities and Mechanistic Research in Vitro Studies and Target Identification

Anti-infective Biological Activities (In Vitro)

Pauciflorol F has been reported to exhibit anti-infective properties in in vitro settings researchgate.net.

Antibacterial Research

In vitro studies have indicated that Pauciflorol F possesses antibacterial activity researchgate.net. While the specific spectrum of activity or minimum inhibitory concentrations (MIC) for Pauciflorol F against various bacterial strains were not detailed in the provided search results, its classification as an indanone and a resveratrol (B1683913) dimer is relevant, as other compounds with these structural features have demonstrated antibacterial effects scribd.comacs.org.

Antiviral Research (e.g., Anti-HIV)

Pauciflorol F has been mentioned in the context of antiviral research, including potential activity against HIV researchgate.net. However, one review specifically states that no anti-HIV activity has been reported to date for Pauciflorol F (21) in the context of the antiviral studies it surveyed daneshyari.com. This presents a conflict in the available information regarding Pauciflorol F's reported anti-HIV activity. General mentions of its antiviral properties exist researchgate.net, but specific in vitro data demonstrating such activity for Pauciflorol F was not found in the provided snippets.

Antifungal Research

Reports suggest that Pauciflorol F exhibits antifungal activity in vitro researchgate.net. While detailed data on its potency or the range of fungal species it affects were not available in the search results, this reported activity aligns with the known properties of some other natural products, including certain stilbenoids and indane derivatives acs.orgnih.gov.

Anti-inflammatory Research (In Vitro)

Pauciflorol F has been associated with anti-inflammatory activity in in vitro studies researchgate.netunisa.it. Its structural relation to the indane scaffold, present in known non-steroidal anti-inflammatory drugs like Sulindac, suggests a potential basis for this activity scribd.com. Additionally, its reported anti-inflammatory effects may be related to its antioxidant properties unisa.it. Specific in vitro data, such as IC50 values for inflammatory markers or pathways, were not provided in the search results.

Antioxidant Activity Investigations (In Vitro)

In vitro investigations into the biological activities of Pauciflorol F include the examination of its antioxidant properties researchgate.netunisa.it. The antioxidant activity of Pauciflorol F is considered potentially relevant to its other reported biological effects, such as anti-inflammatory activity unisa.it. While the search results mention antioxidant activity, specific quantitative data from in vitro assays (e.g., DPPH or ABTS radical scavenging activity) for Pauciflorol F itself were not found. Resveratrol, the monomer from which Pauciflorol F is derived, is a known antioxidant ctdbase.org.

Other Noteworthy Biological Activities (e.g., Osteoblast Proliferation)

Research into resveratrol derivatives, the class of compounds to which Pauciflorol F belongs, has indicated potential effects on bone health. A mixture of resveratrol dimers and oligostilbenes isolated from Caragana sinica demonstrated in vitro stimulation of osteoblast proliferation at concentrations as low as 100 pg/mL. nih.gov While this finding pertains to a mixture of related compounds, it suggests that resveratrol-derived structures, including potentially Pauciflorol F, may influence osteoblast activity. Isopaucifloral F, a regioisomer of Pauciflorol F, has also been reported to possess anti-osteoporosis activity and shows a notable effect in ovariectomized rats.

Molecular Target Identification and Pathway Elucidation Studies

Investigations into the molecular targets and pathways influenced by Pauciflorol F and related resveratrol derivatives are ongoing. Isopaucifloral F, a structural isomer of Pauciflorol F, has been identified as an agonist of the Estrogen Receptor beta (ERβ). It is reported to target the Estrogen Receptor/ERR pathway, which is also linked to the Vitamin D Related/Nuclear Receptor pathway. This suggests that estrogen receptors could be potential molecular targets for Pauciflorol F as well, given their structural similarities. Furthermore, studies on Pauciflorol B, another resveratrol derivative, have indicated its ability to induce senescence in a p53-dependent manner and through the activation of the p16/Rb signaling pathway in certain cell lines. These findings highlight the potential of resveratrol derivatives to interact with key cellular pathways involved in processes such as cell cycle regulation and senescence.

Structure-Activity Relationship (SAR) Studies of Pauciflorol F Analogs and Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of Pauciflorol F affect its biological activities. The need for efficient and versatile synthetic methods for Pauciflorol F and its unnatural analogs has been recognized to facilitate a more thorough exploration of their properties and mechanisms of action. nih.gov Synthetic strategies, such as the palladium-catalyzed Larock annulation and stereoselective palladium-catalyzed α-arylation reactions, have been developed to access Pauciflorol F and related indanone analogs. nih.gov These synthetic advancements enable the creation of diverse Pauciflorol F derivatives, which are essential for conducting comprehensive SAR studies aimed at identifying key structural features responsible for specific biological effects. While the synthesis of analogs for SAR is an active area, detailed biological SAR data correlating specific structural changes in Pauciflorol F derivatives with their potency and activity profiles were not extensively available in the consulted literature.

Analog Design and Derivatization Strategies

Rational Design and Synthesis of Pauciflorol F Analogs

Rational design in the context of Pauciflorol F analogs involves the deliberate design of new molecular structures based on the core scaffold of Pauciflorol F or related indanone structures, with the aim of achieving specific chemical or biological characteristics. rsc.orgmdpi.com Several synthetic strategies have been developed to construct the indanone core and incorporate the necessary aryl substituents found in Pauciflorol F and its analogs. researchgate.nettandfonline.com

One approach to synthesize Paucifloral F and related indanone analogs involves a stereoselective palladium-catalyzed α-arylation reaction. nih.gov This method allows for the controlled introduction of aryl groups onto the indanone core. nih.gov Another strategy utilizes a palladium-catalyzed Larock annulation, providing an expedient route to resveratrol-derived natural products, including Pauciflorol F. nih.gov This convergent synthesis can proceed from readily available starting materials like tolanes and bromobenzaldehydes. nih.gov

The Nazarov cyclization of a chalcone (B49325) precursor has also been employed in the synthesis of the 3-aryl-indanone intermediate, a key step in some routes to Pauciflorol F. nih.govacs.org This strategy has been adopted by multiple research groups. acs.org While some syntheses have been racemic, diastereoselective methods, such as the α-arylation, have been developed to control the stereochemistry at the 2,3 positions of the indanone ring, leading exclusively to the trans-2,3 substitution pattern observed in Pauciflorol F. nih.gov

Enantioselective syntheses of both (+)- and (-)-Pauciflorol F have also been achieved. researchgate.netresearchgate.net One such method employed a chiral auxiliary during the Nazarov cyclization step. umich.edu The absolute stereochemistry of Pauciflorol F has been confirmed through techniques like X-ray crystallography. researchgate.net

The synthesis of analogs with varying substitution patterns on the aromatic rings has been explored, although systematic studies on the impact of these variations are ongoing. researchgate.net The development of efficient and versatile synthetic routes is crucial for a thorough exploration of the properties and potential applications of Pauciflorol F and its unnatural analogs. nih.gov

Future Research Directions and Unexplored Avenues

Advancements in Isolation and Characterization of Novel Pauciflorol F Congeners

Future research in this area is likely to focus on the discovery and detailed characterization of new compounds structurally related to Pauciflorol F, often referred to as congeners or analogues. Pauciflorol F is part of a class of resveratrol-derived natural products, which exhibit significant structural diversity. acs.orgnih.gov Exploration of oxidized derivatives and regioisomers, similar to the relationship observed between pauciflorol A and cotylelophenols, represents a potential avenue for identifying novel congeners with potentially varied or enhanced biological profiles. nih.gov Advances in isolation techniques and analytical methods, such as advanced chromatography and spectroscopy, will be crucial for separating and determining the structures of these closely related compounds from natural sources.

Development of Greener and More Efficient Synthetic Pathways

Developing more sustainable and efficient methods for synthesizing Pauciflorol F and its analogues is a key area for future research. Current synthetic strategies involve various approaches, including palladium-catalyzed reactions and asymmetric synthesis. researchgate.netnih.govacs.org Future efforts are expected to focus on "green chemistry" principles, aiming to reduce waste, minimize energy consumption, and utilize safer reagents and solvents. researchgate.netrsc.orgcapes.gov.br The application of flow chemistry and microreactor technology is one promising direction, as these techniques can offer faster mixing, reduced reaction times, and enable protecting-group-free synthesis, particularly for reactions involving sensitive intermediates like organolithium compounds. rsc.orgcapes.gov.br This could lead to more environmentally friendly and scalable production of Pauciflorol F and its derivatives for further study and potential development. rsc.org

Comprehensive Mechanistic Elucidation of Biological Actions and Target Validation

While Pauciflorol F has shown a range of biological activities in initial studies, a comprehensive understanding of the underlying molecular mechanisms and specific biological targets is still needed. researchgate.netnih.govplengegen.com Future research will aim to precisely identify the proteins or pathways with which Pauciflorol F interacts to exert its effects. This involves detailed biochemical and cell-based assays, potentially employing techniques like proteomics and target engagement studies. nih.govresearchgate.net Validating these targets is critical to confirm their causal role in the observed biological outcomes and to assess the therapeutic potential of modulating these targets. nih.govplengegen.comicr.ac.uktechnologynetworks.com Utilizing approaches such as using inactive analogues or employing genetic modulation alongside chemical studies can strengthen the evidence for target validation. icr.ac.uktechnologynetworks.com

Applications in Chemical Probe Development for Biological Systems

Given its biological activity, Pauciflorol F or its optimized analogues could be developed into chemical probes. Chemical probes are highly selective small molecules used to perturb specific biological targets and study their function in complex cellular and organismal systems. mdpi.comnih.govnih.gov Future research could involve structural modifications of Pauciflorol F to improve its potency, selectivity, and pharmacokinetic properties, making it a more effective tool for biological investigations. mdpi.comnih.gov These probes could be invaluable for dissecting the roles of Pauciflorol F's targets in various biological processes and for validating these targets for drug discovery efforts. nih.govnih.gov Techniques like activity-based protein profiling and photo-affinity labeling could be employed in conjunction with Pauciflorol F-based probes to identify and study its binding partners. researchgate.netmdpi.com

Exploration of New Natural Sources and Chemodiversity

Pauciflorol F was originally isolated from Vatica pauciflora. researchgate.net Future research may involve exploring other plant species, particularly those within the Dipterocarpaceae family or other families known to produce resveratrol-derived compounds, as potential new sources of Pauciflorol F and novel congeners. acs.orgnih.gov Investigating biodiversity-rich ecosystems, including marine environments which are known sources of diverse bioactive natural products, could also lead to the discovery of new Pauciflorol F-like structures with unique properties. scispace.commdpi.comresearchgate.net Chemotaxonomic studies, which examine the distribution of chemical compounds within different plant species, could help guide the search for new natural sources. researchgate.net This exploration of chemodiversity is essential for discovering novel scaffolds and expanding the library of Pauciflorol F-related compounds for biological evaluation.

Q & A

Q. What are the key synthetic routes for Pauciflorol F, and how do they differ in efficiency and regiochemical control?

- Methodological Answer : Pauciflorol F has been synthesized via two primary routes:

- Larock Annulation : Using o-bromobenzaldehyde and tolane under Pd catalysis to form indenone intermediates. This method produces a 1:1 mixture of regioisomers, requiring chromatographic separation .

- Pd/Norbornene (NBE)-Catalyzed Annulation : Starting from aryl iodides and mixed anhydrides, this approach achieves complete regiocontrol and higher yields (~50% overall yield in 5 steps) .

Comparative Table:

| Method | Regiocontrol | Steps | Overall Yield | Key Challenges |

|---|---|---|---|---|

| Larock Annulation | Limited | 7+ | Moderate | Isomer separation required |

| Pd/NBE Catalysis | Complete | 5 | ~50% | Optimization of orthogonal steps |

Q. Which spectroscopic techniques are critical for characterizing Pauciflorol F and its intermediates?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretching at 3434 cm⁻¹ in α-hydroxy indanone intermediates) .

- NMR (¹H/¹³C) : Assigns stereochemistry and confirms regioselectivity (e.g., 13C NMR signals at 85.7 ppm for oxygenated quaternary carbons) .

- X-ray Crystallography : Validates complex structures (e.g., indenone intermediates in Pd/NBE synthesis) .

- Chromatography : Essential for isolating regioisomers in Larock-derived syntheses .

Q. How should researchers design experiments to replicate Pauciflorol F synthesis?

- Methodological Answer : Follow these steps to ensure reproducibility:

Document Precise Conditions : Include solvent ratios (e.g., 3:1 MeOH/CH₃CN for isomerization) and catalyst loadings (e.g., 5 mol% Pd/C for hydrogenation) .

Validate Intermediates : Use spectroscopic cross-checks (e.g., compare NMR data with literature for indenone regioisomers) .

Report Analytical Data : Provide full spectral details and purity metrics (e.g., HPLC retention times, elemental analysis) per IUPAC guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for Pauciflorol F derivatives?

- Methodological Answer : Contradictions often arise from:

- Regiochemical Ambiguities : Use regioselective methods (e.g., Pd/NBE catalysis) to bypass isomer mixtures .

- Unexpected Byproducts : Employ in situ monitoring (e.g., TLC/HPLC-MS) to detect intermediates like α-hydroxy indanones, which form under basic conditions .

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography + NOE NMR) to confirm structures .

Example: Zimmerman’s precedent was critical in avoiding α-ketol formation during hydrogenation .

Q. What frameworks guide the formulation of research questions for studying Pauciflorol F’s bioactivity?

- Methodological Answer :

- PICO Framework : Define Population (e.g., cell lines), Intervention (Pauciflorol F dosage), Comparison (controls), and Outcomes (e.g., IC₅₀) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, “Does Pauciflorol F modulate NF-κB signaling in inflammatory models?” .

- Hypothesis-Driven Design : Link structural features (e.g., phenolic groups) to bioactivity (e.g., antioxidant capacity) using SAR studies .

Q. How should researchers address methodological limitations in Pauciflorol F studies?

- Methodological Answer :

- Acknowledge Limitations : Explicitly state constraints (e.g., low yields in Larock annulation) and their impact on conclusions .

- Sensitivity Analysis : Test how variables (e.g., catalyst type, solvent polarity) affect outcomes .

- Comparative Studies : Benchmark new methods (e.g., Pd/NBE catalysis) against established routes to highlight advantages .

Q. What statistical and reporting standards ensure rigor in Pauciflorol F research?

- Methodological Answer :

- Data Precision : Report numerical data to one decimal beyond instrument precision (e.g., IC₅₀ = 12.3 ± 0.5 μM) .

- Error Propagation : Quantify uncertainties in yields and spectroscopic assignments .

- Transparency : Disclose raw data, failed experiments, and replication attempts in supplementary materials .

Tables for Quick Reference

Table 1 : Key Synthetic Approaches to Pauciflorol F

| Method | Key Reagents | Regiocontrol | Yield | Reference |

|---|---|---|---|---|

| Larock Annulation | o-Bromobenzaldehyde | Partial | 40–50% | |

| Pd/NBE Catalysis | Aryl iodide + anhydride | Complete | ~50% |

Table 2 : Critical Spectroscopic Benchmarks

| Intermediate | Technique | Key Signal | Reference |

|---|---|---|---|

| Indenone regioisomers | ¹³C NMR | 85.7 ppm (oxygenated quaternary C) | |

| α-Hydroxy indanone | IR | 3434 cm⁻¹ (O–H stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.